molecular formula C20H20ClN5O3S2 B2937757 2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1206989-06-1

2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2937757
CAS RN: 1206989-06-1
M. Wt: 477.98
InChI Key: OSLNQZAZUZXJAL-UHFFFAOYSA-N
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Description

2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O3S2 and its molecular weight is 477.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is part of a class of compounds that have been synthesized for various scientific purposes. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, demonstrating the versatility and reactivity of similar compounds in forming new chemical structures. These compounds have been characterized using various analytical techniques such as NMR, IR, ESI-MS, and elemental analysis, showcasing their diverse chemical properties (Xia, 2015).

Biological Activities

Compounds within this chemical class have exhibited significant biological activities. For example, some derivatives have shown inhibitory effects against certain bacterial strains, indicating their potential as antimicrobial agents. Additionally, specific compounds have demonstrated antiviral activity against tobacco mosaic virus, highlighting their potential in antiviral research (Xia, 2015).

Pharmacological Evaluations

Further pharmacological evaluations of similar compounds have been conducted to assess their potential in various therapeutic areas. For instance, novel derivatives have been synthesized and tested for antidepressant and antianxiety activities, with some compounds showing significant effects in behavioral assays, indicating their potential application in neuropsychiatric disorder treatment (Kumar et al., 2017).

Antimicrobial and Antitumor Potentials

The antimicrobial and antitumor potentials of these compounds have been explored, with certain derivatives showing promising activities. Novel scaffolds have been synthesized from biologically active stearic acid, leading to compounds with evaluated in-vitro antimicrobial activities against a range of bacterial and fungal strains. These studies underscore the potential of such compounds in developing new antimicrobial agents (Abdelmajeid et al., 2017). Moreover, compounds within this class have been investigated for their antitumor effects, with some showing the ability to inhibit tumor growth and angiogenesis, suggesting their utility in cancer therapy research (Chandrappa et al., 2010).

properties

IUPAC Name

2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S2/c21-15-4-1-3-14(11-15)18(28)25-6-8-26(9-7-25)19-23-24-20(31-19)30-13-17(27)22-12-16-5-2-10-29-16/h1-5,10-11H,6-9,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNQZAZUZXJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

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